molecular formula C32H29N3O4S B2796826 3-benzyl-2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113132-92-5

3-benzyl-2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2796826
CAS No.: 1113132-92-5
M. Wt: 551.66
InChI Key: AWNXVWWAPGOHNO-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with a benzyl group at position 3, a sulfanyl-linked 1-(3,4-dimethylphenyl)-1-oxopropan-2-yl moiety at position 2, and a furan-2-ylmethyl carboxamide group at position 5.

Properties

IUPAC Name

3-benzyl-2-[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl-N-(furan-2-ylmethyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29N3O4S/c1-20-11-12-24(16-21(20)2)29(36)22(3)40-32-34-28-17-25(30(37)33-18-26-10-7-15-39-26)13-14-27(28)31(38)35(32)19-23-8-5-4-6-9-23/h4-17,22H,18-19H2,1-3H3,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNXVWWAPGOHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C)SC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CO4)C(=O)N2CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Quinazoline-Based Analogues

  • N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)Sulfonyl)Ethyl)-1-(3,4-Dimethylphenyl)-5-Oxopyrrolidine-3-Carboxamide (): Shares a 3,4-dimethylphenyl moiety and carboxamide group but replaces the quinazoline core with a pyrrolidine-5-one system. Demonstrated cytotoxicity (IC₅₀ = 55.3 μM in HEK cells) .
  • 2-{[3-(4-Chlorophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}-N-(4-Sulfamoylphenyl)Acetamide (): Features a 4-chlorophenyl-substituted quinazoline core with a sulfanyl-acetamide side chain. Structural similarity to the target compound but lacks the furan-methyl carboxamide and benzyl groups. No direct bioactivity data are provided, but sulfamoylphenyl groups are associated with enhanced solubility and target engagement .

Furan-Containing Analogues

  • N-{[5-({2-[(4-Bromophenyl)Amino]-2-Oxoethyl}Sulfanyl)-1,3,4-Oxadiazol-2-yl]Methyl}Furan-2-Carboxamide (): Incorporates a furan-carboxamide group and sulfanyl linkage, similar to the target compound.

Sulfanyl-Bridged Compounds

Substituent Impact on Activity

  • 3,4-Dimethylphenyl Group : Present in both the target compound and ’s pyrrolidine derivative. This substituent may enhance lipophilicity and membrane penetration but could also increase cytotoxicity risks .
  • Furan-Methyl Carboxamide : Seen in ’s oxadiazole derivative, this group may improve solubility and hydrogen-bonding interactions with target proteins .
  • Benzyl Group at Position 3 : Unique to the target compound, this substituent could stabilize the quinazoline core or modulate steric hindrance at binding sites.

Activity and Toxicity Profiles

Compound Class Core Structure Key Substituents Reported Activity Toxicity (if Available) Source
Target Compound Quinazoline 3-Benzyl, 7-furan-carboxamide Hypothesized kinase inhibition Not reported -
Pyrrolidine-5-one () Pyrrolidine 3,4-Dimethylphenyl, sulfonyl ethyl Cytotoxic (IC₅₀ = 55.3 μM in HEK) Moderate cytotoxicity
Azetidinone-Benzothiazole Azetidinone 3,4-Disubstituted phenyl, benzothiazole Anticonvulsant (100% MES protection) Non-toxic at 30 mg/kg
Oxadiazole-Furan () Oxadiazole Furan-carboxamide, bromophenyl Not reported Not reported

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